True Blue Chloride
Overview
Description
True Blue Chloride is a UV light-excitable, divalent cationic dye which stains the cytoplasm with blue fluorescence and shows stability in immunohistochemical processing . It is also known by other names such as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride, 5-Benzofurancarboximidamide .
Molecular Structure Analysis
The molecular structure of True Blue Chloride is described in terms of its empirical formula, which is C20H18Cl2N4O2 . The molecular weight of the compound is 417.29 .Physical And Chemical Properties Analysis
True Blue Chloride is a UV light-excitable, divalent cationic dye . Other properties of this fluorescent dye include the physical form, solubility, absorption maxima, emission maxima, and molar extinction coefficient .Scientific Research Applications
Neural Repair in Spinal Cord Injury
A groundbreaking study utilized True Blue Chloride in the context of spinal cord injury treatment. The research focused on the transplantation of neurons derived from mesenchymal stem cells (MSCs) into the injured spinal cord of rhesus monkeys. True Blue Chloride was used for retrograde tracing to evaluate the re-establishment of axonal pathways after the treatment. The findings revealed promising results in the restoration of spinal cord function and highlighted the potential of MSC-derived neurons in treating spinal cord injuries. The application of True Blue Chloride in this context is significant as it offers insights into neural repair mechanisms and the potential for functional recovery after spinal cord injuries (Deng et al., 2005).
Environmental Monitoring and Waste Management
Another notable application of True Blue Chloride is in environmental monitoring and waste management. A study aimed to develop an automatic chloride film detector to combat the environmental issue of dioxins, especially in the context of waste garbage plastics. True Blue Chloride's unique properties were harnessed to detect transparent chloride plastic films using a blue light absorption method, providing an innovative solution for monitoring and managing waste and environmental pollutants (Sugihara & Yoshida, 2001).
properties
IUPAC Name |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2.2ClH/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;;/h1-10H,(H3,21,22)(H3,23,24);2*1H/b4-3+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFMHDDZRBTFH-CZEFNJPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
True Blue Chloride | |
CAS RN |
71431-30-6 | |
Record name | (E)-2,2'-Vinylenedi-1-benzo(b)furane-5-carboxamidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071431306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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